molecular formula C6H10O4 B2595331 1,4-Dioxepane-6-carboxylic acid CAS No. 1701684-61-8

1,4-Dioxepane-6-carboxylic acid

Cat. No.: B2595331
CAS No.: 1701684-61-8
M. Wt: 146.142
InChI Key: LJYYFLBMUAYHSK-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-carboxylic acid is a versatile chemical compound with the molecular formula C7H10O4. It is characterized by a seven-membered ring containing two oxygen atoms and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepane-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate diols with carboxylic acids under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Mechanism of Action

The mechanism of action of 1,4-dioxepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the carboxylic acid group and the dioxepane ring, which can undergo various chemical transformations. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxane-2-carboxylic acid
  • 1,3-Dioxepane-5-carboxylic acid
  • 1,4-Dioxepane-2,6-dicarboxylic acid

Comparison

1,4-Dioxepane-6-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. This uniqueness makes it a valuable compound for specific applications where its structural features are advantageous .

Properties

IUPAC Name

1,4-dioxepane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYYFLBMUAYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701684-61-8
Record name 1,4-dioxepane-6-carboxylic acid
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